REACTION_CXSMILES
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[C:1]([NH2:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH:11]([CH3:19])[C:12](=O)[CH2:13][C:14]([O:16][CH3:17])=[O:15]>C1(C)C=CC=CC=1>[CH3:19][C:11]1[O:8][C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[N:9][C:12]=1[CH2:13][C:14]([O:16][CH3:17])=[O:15]
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Name
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Quantity
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0.606 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)N
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Name
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|
Quantity
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1.05 g
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Type
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reactant
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Smiles
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BrC(C(CC(=O)OC)=O)C
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Name
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Quantity
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6 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction is then purified by column chromatography (silica, 4:1 hex: EtOAc)
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Name
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Type
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product
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Smiles
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CC1=C(N=C(O1)C1=CC=CC=C1)CC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |